[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: is a complex organometallic compound. It is known for its unique structure, which includes a ruthenium center coordinated with various ligands, including imidazolidinylidene, tricyclohexylphosphine, and oxobenzylidene groups. This compound is often used in catalysis and has significant applications in organic synthesis.
Preparation Methods
The synthesis of [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet involves several steps:
Synthesis of Ligands: The ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene and tricyclohexylphosphine, are synthesized separately.
Coordination with Ruthenium: These ligands are then coordinated with a ruthenium precursor, typically ruthenium chloride, under specific reaction conditions.
Formation of the Final Complex:
Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The ligands in the complex can be substituted with other ligands under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including olefin metathesis and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in industrial processes that require efficient and selective catalysis.
Mechanism of Action
The mechanism of action of [1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet involves the coordination of the ruthenium center with various substrates. The compound facilitates reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
[1,3-Bis(2,4,6-trimethylphenylimidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxo-5-nitrobenzylidene)ruthenium(II) chloride Nitro-LatMet: can be compared with other similar compounds, such as:
Grubbs Catalyst: Another ruthenium-based catalyst used in olefin metathesis.
Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.
Hoveyda-Grubbs Catalyst: A modified version of the Grubbs catalyst with improved stability and activity.
The uniqueness of This compound lies in its specific ligand arrangement and the resulting catalytic properties, which make it suitable for a wide range of applications.
Properties
Molecular Formula |
C46H64ClN3O3PRu |
---|---|
Molecular Weight |
874.5 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxy-5-nitrophenyl)methylidene]ruthenium;tricyclohexylphosphane |
InChI |
InChI=1S/C21H26N2.C18H33P.C7H5NO3.ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5-4-6(8(10)11)2-3-7(5)9;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-4,9H;1H;/q;;;;+1/p-1 |
InChI Key |
SFVYQOLCRPPPOP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CC[N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC(=C(C=C1[N+](=O)[O-])C=[Ru]Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.